molecular formula C16H24N2O4 B10971029 (4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

(4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10971029
M. Wt: 308.37 g/mol
InChI Key: GBGPIYOUHZQUNW-UHFFFAOYSA-N
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Description

(4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE is a compound that features a piperazine ring substituted with an ethyl group and a methanone group attached to a trimethoxyphenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its combination of a piperazine ring with a trimethoxyphenyl group makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H24N2O4/c1-5-17-6-8-18(9-7-17)16(19)12-10-13(20-2)15(22-4)14(11-12)21-3/h10-11H,5-9H2,1-4H3

InChI Key

GBGPIYOUHZQUNW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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